The compound with the Chemical Abstracts Service (CAS) number 214852-39-8 is known as Fmoc-D-aspartic acid β-2-phenylisopropyl ester. It is a derivative of aspartic acid, which is an amino acid commonly found in proteins. This compound is primarily utilized in peptide synthesis, specifically in the development of bio-inspired materials and functional peptides. Its full IUPAC name is (2S)-2-amino-4-(2-phenylpropan-2-yl)butanoic acid, and it is characterized by its protective Fmoc (9-fluorenylmethoxycarbonyl) group that facilitates its use in solid-phase peptide synthesis.
Fmoc-D-aspartic acid β-2-phenylisopropyl ester is classified under amino acids and their derivatives. It is sourced from various chemical suppliers and research databases, including PubChem and Chem-Impex. The molecular formula of this compound is , with a molecular weight of approximately 473.53 g/mol .
The synthesis of Fmoc-D-aspartic acid β-2-phenylisopropyl ester typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a solid support, which simplifies the purification process.
In industrial applications, automated peptide synthesizers enhance efficiency and reproducibility while exploring greener solvents to reduce environmental impact .
The molecular structure of Fmoc-D-aspartic acid β-2-phenylisopropyl ester features a central aspartic acid backbone with a phenylisopropyl group attached to the beta carbon. The protective Fmoc group is attached to the amino group, which plays a crucial role in its reactivity during peptide synthesis.
Fmoc-D-aspartic acid β-2-phenylisopropyl ester participates in various chemical reactions typical for amino acids and their derivatives:
These reactions are essential for constructing complex peptides used in research and therapeutic applications .
The mechanism of action for Fmoc-D-aspartic acid β-2-phenylisopropyl ester primarily revolves around its role in peptide synthesis:
This process allows for the efficient assembly of peptides with specific sequences tailored for various applications .
Fmoc-D-aspartic acid β-2-phenylisopropyl ester appears as a white to off-white powder with high purity levels (≥ 99% as determined by chiral High Performance Liquid Chromatography).
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and biochemistry .
Fmoc-D-aspartic acid β-2-phenylisopropyl ester has several scientific uses:
Its versatility makes it an important compound in both academic research and industrial applications .
The IUPAC name for CAS 214852-39-8 is (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-phenylpropan-2-yl)oxy]-4-oxobutanoic acid [2] [5]. This name systematically defines:
Structural representations:
CC(C)(OC(=O)C[C@@H](NC(=O)OCC1C2=CC=CC=C2C2=C1C=CC=C2)C(O)=O)C1=CC=CC=C1 (emphasizes stereochemistry via @@H]) [2] [8]. MEAHCBOPNIDLFH-XMMPIXPASA-N (unique identifier for the enantiomer) [2] [5]. CAS registry 214852-39-8 is globally recognized for this Fmoc-protected aspartate derivative. Key synonyms include:
Table 1: Common Synonyms and Supplier Designations
| Synonym | Supplier Code/Context |
|---|---|
| Fmoc-D-Asp(OPp)-OH | Bachem (Ref: 01-4027583) |
| Fmoc-D-aspartic acid β-2-phenylisopropyl ester | ABCR (ID: AB476084) |
| (9H-Fluoren-9-yl)Methoxy]Carbonyl D-Asp(OPis)-OH | Lab chemical catalogs |
The molecular formula C₂₈H₂₇NO₆ confirms:
Mass analysis:
Table 2: Molecular Weight Data Across Sources
| Source | Reported Molecular Weight (g/mol) | Purity Specification |
|---|---|---|
| Bachem | 473.53 | 99.8% |
| Fisher Scientific | 473.53 | Not specified |
| PubChem | 473.52 | Not applicable |
| AiFChem | 473.52 | 97% |
The "D" designation in Fmoc-D-Asp(OPp)-OH denotes chirality at the α-carbon, corresponding to the D-aspartic acid enantiomer. Critical aspects:
Stereochemical representation:
[C@@H], explicitly denoting the chiral center’s conformation [5] [8]. Table 3: Core Identifiers for Fmoc-D-Asp(OPp)-OH (214852-39-8)
| Property | Value |
|---|---|
| CAS Registry | 214852-39-8 |
| IUPAC Name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-phenylpropan-2-yl)oxy]-4-oxobutanoic acid |
| Molecular Formula | C₂₈H₂₇NO₆ |
| Molecular Weight | 473.53 g/mol |
| SMILES | CC(C)(OC(=O)CC@@HC(O)=O)C1=CC=CC=C1 |
| InChIKey | MEAHCBOPNIDLFH-XMMPIXPASA-N |
| Protecting Groups | Fmoc (α-amine), 2-phenylisopropyl (β-carboxyl) |
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.:
CAS No.: 524-06-1